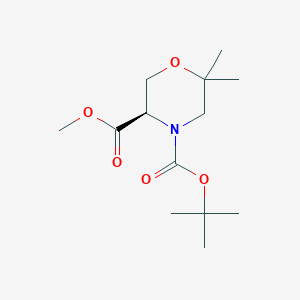

Methyl (R)-4-boc-6,6-dimethyl-morpholine-3-carboxylate

CAS No.:

Cat. No.: VC15826243

Molecular Formula: C13H23NO5

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H23NO5 |

|---|---|

| Molecular Weight | 273.33 g/mol |

| IUPAC Name | 4-O-tert-butyl 3-O-methyl (3R)-6,6-dimethylmorpholine-3,4-dicarboxylate |

| Standard InChI | InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-8-13(4,5)18-7-9(14)10(15)17-6/h9H,7-8H2,1-6H3/t9-/m1/s1 |

| Standard InChI Key | OQAXKPFDEGWERL-SECBINFHSA-N |

| Isomeric SMILES | CC1(CN([C@H](CO1)C(=O)OC)C(=O)OC(C)(C)C)C |

| Canonical SMILES | CC1(CN(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C |

Introduction

Structural Characteristics and Stereochemical Configuration

Methyl (R)-4-boc-6,6-dimethyl-morpholine-3-carboxylate (IUPAC name: 4-O-tert-butyl 3-O-methyl (3R)-6,6-dimethylmorpholine-3,4-dicarboxylate) features a six-membered morpholine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a methyl ester at the 3-position. The 6,6-dimethyl substitution imposes steric constraints that stabilize the chair conformation of the morpholine ring, while the R-configuration at the 3-position confers chirality, critical for its interactions in asymmetric synthesis .

The molecular formula is C₁₃H₂₃NO₅, with a molecular weight of 273.33 g/mol . Key spectroscopic identifiers include:

-

InChIKey:

OQAXKPFDEGWERL-SECBINFHSA-N(indicative of stereospecificity)

The Boc group enhances solubility in non-polar solvents and protects the amine during synthetic steps, while the methyl ester facilitates further functionalization via hydrolysis or transesterification .

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis involves a multi-step sequence starting from diisopropanolamine or related precursors. Key steps include:

-

Ring Formation: Cyclization of diisopropanolamine under acidic conditions to yield 2,6-dimethylmorpholine .

-

Boc Protection: Introduction of the Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine .

-

Esterification: Methylation of the carboxylic acid intermediate with methyl chloride or dimethyl carbonate .

A critical challenge is controlling stereochemistry. As reported in patent CN110950818B, enantioselective crystallization using chiral carboxylic acids (e.g., propionic acid) in ester solvents (e.g., ethyl acetate) isolates the R-enantiomer with >99% enantiomeric excess (ee) .

Reaction Conditions and Yields

Physicochemical Properties

Data from experimental and computational studies reveal the following properties:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 327.9 ± 42.0°C (Predicted) | |

| Density | 1.085 ± 0.06 g/cm³ | |

| LogP (Partition Coefficient) | -3.51 ± 0.60 | |

| Solubility | Soluble in ethyl acetate, DCM |

The low LogP value suggests high hydrophilicity, likely due to the polar morpholine ring and ester groups .

Applications in Organic Synthesis

Asymmetric Catalysis

The R-enantiomer is employed in chiral auxiliaries for synthesizing β-amino alcohols and γ-lactams. Its rigid structure directs stereoselective additions, as evidenced in the synthesis of antiviral agents .

Peptide Mimetics

The Boc-protected amine serves as a masked amino group in peptide coupling reactions. Post-deprotection with trifluoroacetic acid (TFA) yields free amines for further elaboration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume